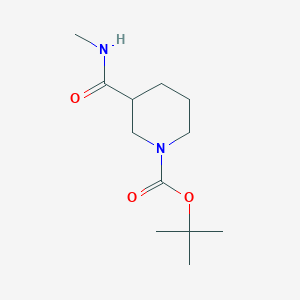

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate

説明

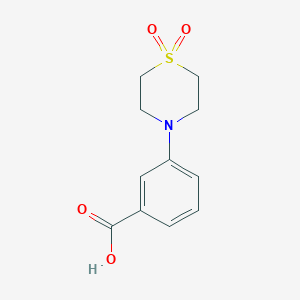

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.315 Da . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 3-position with a methylcarbamoyl group and at the 1-position with a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 343.8±52.0 °C at 760 mmHg . The compound is solid in form .科学的研究の応用

Synthesis and Intermediate Applications

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate and its derivatives have been extensively studied in the context of organic synthesis, serving as key intermediates in the production of various biologically active compounds. For instance:

Intermediate for Vandetanib : A derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in synthesizing Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, yielding a total of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Crizotinib Intermediate : Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is important for synthesizing crizotinib, an anticancer drug. The synthesis uses tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, achieving a yield of 49.9% (Kong et al., 2016).

Nociceptin Antagonists Synthesis : An asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, has been developed. This method is efficient for large-scale operation, yielding enantiomerically pure compounds (Jona et al., 2009).

Structural and Chemical Characterization

Several studies focus on the structural and chemical characterization of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate derivatives, highlighting their potential in various chemical applications:

Crystal Structure Analysis : The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This study provides insights into the crystal structure of such derivatives (Richter et al., 2009).

Anticorrosive Properties : Research into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl shows promising results. The compound exhibited effective corrosion inhibition, highlighting its potential application in material science (Praveen et al., 2021).

Biological Applications

Some derivatives of tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate have shown potential in biological applications:

- Biological Evaluation : A study on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed moderate anthelmintic activity, indicating its potential in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-6-9(8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIWRTIXNJHJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)

![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)